molecular formula C13H16ClNO3S B3010486 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide CAS No. 2411305-10-5

2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide

Cat. No. B3010486
CAS RN: 2411305-10-5
M. Wt: 301.79
InChI Key: BNBWVYCYHDVYNP-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are a group of drugs that target the Janus kinase (JAK) family of enzymes. JAK enzymes play a crucial role in the signaling pathways involved in inflammation and immune responses, and their inhibition has been shown to have therapeutic benefits in various disease conditions.

Mechanism Of Action

2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that contribute to inflammation and immune responses. JAK enzymes play a crucial role in the activation of various cytokines, which are proteins that regulate inflammation and immune responses. By inhibiting JAK enzymes, 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide can help reduce the production of cytokines and other inflammatory mediators, thereby reducing inflammation and improving symptoms in disease conditions.
Biochemical and Physiological Effects
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of inflammation, and the improvement of symptoms in disease conditions. The compound has also been shown to have immunosuppressive effects, which can help reduce the activity of the immune system and prevent autoimmune responses.

Advantages And Limitations For Lab Experiments

2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide has several advantages for use in lab experiments, including its high specificity for JAK enzymes and its ability to inhibit multiple JAK isoforms. However, the compound also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are several future directions for research on 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide, including the development of new formulations and delivery methods, the investigation of its potential for use in combination therapies, and the exploration of its potential for use in other disease conditions. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide involves several steps, starting from the reaction of 2-chloro-N-(2-hydroxyphenyl)acetamide with cyclopentylsulfonyl chloride to form the intermediate 2-chloro-N-(2-hydroxyphenyl)cyclopentylsulfonamide. This intermediate is then treated with acetic anhydride and pyridine to form the final product, 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide.

Scientific Research Applications

2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways that contribute to inflammation and immune responses. By inhibiting JAK enzymes, 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide can help reduce inflammation and improve symptoms in these disease conditions.

properties

IUPAC Name

2-chloro-N-(2-cyclopentylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-9-13(16)15-11-7-3-4-8-12(11)19(17,18)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBWVYCYHDVYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide

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